6,7-Diethoxy-4-styrylquinazoline
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Overview
Description
6,7-diethoxy-4-styrylquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-styrylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazoline.
Styryl Group Introduction: The styryl group is introduced through a reaction with a suitable styrene derivative under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-diethoxy-4-styrylquinazoline can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The styryl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6,7-diethoxy-4-styrylquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-styrylquinazoline involves its interaction with specific molecular targets. It is believed to exert its effects through:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Apoptosis Induction: It can induce apoptosis through the mitochondrial pathway, independent of the p53 protein.
Enzyme Inhibition: It may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4-styrylquinazoline: Similar structure but with methoxy groups instead of ethoxy groups.
4-chloro-6,7-dimethoxyquinoline: Contains a chloro group and methoxy groups, showing different reactivity and applications.
Uniqueness
6,7-diethoxy-4-styrylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6,7-diethoxy-4-[(E)-2-phenylethenyl]quinazoline |
InChI |
InChI=1S/C20H20N2O2/c1-3-23-19-12-16-17(11-10-15-8-6-5-7-9-15)21-14-22-18(16)13-20(19)24-4-2/h5-14H,3-4H2,1-2H3/b11-10+ |
InChI Key |
MVIQZBWZLCMZGF-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)/C=C/C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)C=CC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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